MES Hydrate vs. HEPES and MOPS: Quantified Superiority in Copper(II) Ion Complexation
In head-to-head studies of copper binding, MES hydrate demonstrated a complete absence of complexation, whereas other commonly used buffers like HEPES, HEPPS, and HEPPSO exhibited strong binding with log Kc values ranging from 7.04 to 7.68, and MOPSO showed weak binding (log Kc 2.02) [1]. MES and MOPS did not bind copper, making them suitable for metal speciation studies. Further investigation using isothermal titration calorimetry (ITC) confirmed that MES at pH 6.0 shows imperceptible complexation ability with Cu²⁺ and Pb²⁺, and no complex formation with Zn²⁺, Cd²⁺, Ca²⁺, Co²⁺, Mg²⁺, Mn²⁺, and Ni²⁺ [2]. In contrast, MOPS and HEPES at pH 7.4 show mild binding affinity to Cu²⁺ and Pb²⁺ and weak affinity to Zn²⁺ and Cd²⁺ [2].
| Evidence Dimension | Copper(II) Ion Binding Affinity (log Kc) |
|---|---|
| Target Compound Data | No binding |
| Comparator Or Baseline | HEPES, HEPPS, HEPPSO: log Kc = 7.04 to 7.68 (strong binding); MOPSO: log Kc = 2.02 (weak binding) |
| Quantified Difference | MES exhibits a complete lack of copper binding, unlike HEPES, HEPPS, HEPPSO, and MOPSO which show quantifiable binding constants. |
| Conditions | Aqueous solution, pH and ionic strength controlled, as described in Mash et al. (2003) and Xiao et al. (2020). |
Why This Matters
This complete inertness to metal ions prevents buffer-induced artifacts in assays involving metalloenzymes or trace metal analysis, ensuring experimental accuracy.
- [1] Mash, H. E., Chin, Y. P., Sigg, L., Hari, R., & Xue, H. (2003). Complexation of Copper by Zwitterionic Aminosulfonic (Good) Buffers. Analytical Chemistry, 75(3), 671-677. View Source
- [2] Xiao, C., Liu, J., Yang, Y., & Ren, Y. (2020). Binding thermodynamics of divalent metal ions to several biological buffers. Thermochimica Acta, 691, 178721. View Source
